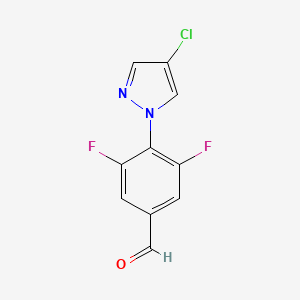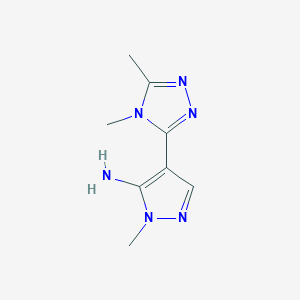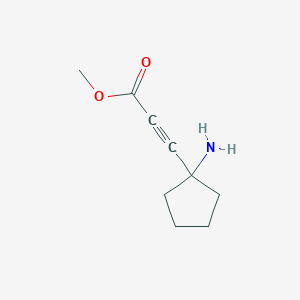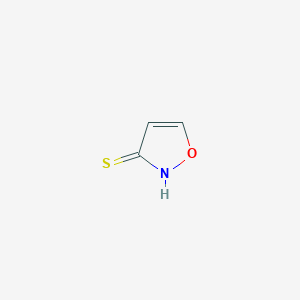
3-Mercaptoisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercaptoisoxazole is a heterocyclic compound featuring a five-membered ring with one sulfur atom and one nitrogen atom at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Mercaptoisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of β-diketohydrazones with sulfur sources under controlled conditions. Another approach involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold chloride, which leads to substituted isoxazoles under moderate reaction conditions .
Industrial Production Methods: Industrial production of this compound may employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods often involve the use of environmentally friendly reagents and conditions to ensure scalability and sustainability .
化学反応の分析
Types of Reactions: 3-Mercaptoisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s sulfur atom is particularly reactive, making it susceptible to oxidation and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the sulfur atom in this compound to form sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, leading to the formation of various substituted derivatives.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isoxazole derivatives, depending on the specific reagents and conditions used .
科学的研究の応用
3-Mercaptoisoxazole has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
作用機序
The mechanism of action of 3-Mercaptoisoxazole and its derivatives often involves interactions with biological targets through the sulfur and nitrogen atoms in the isoxazole ring. These interactions can modulate various molecular pathways, leading to the compound’s observed biological effects. For example, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects .
類似化合物との比較
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom at adjacent positions.
Thiazole: A five-membered ring with one sulfur and one nitrogen atom.
Oxazole: Similar to isoxazole but with an oxygen atom instead of sulfur.
Uniqueness of 3-Mercaptoisoxazole: this compound is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar heterocycles. This uniqueness makes it a valuable compound for developing new drugs and materials with specific properties .
特性
分子式 |
C3H3NOS |
|---|---|
分子量 |
101.13 g/mol |
IUPAC名 |
1,2-oxazole-3-thione |
InChI |
InChI=1S/C3H3NOS/c6-3-1-2-5-4-3/h1-2H,(H,4,6) |
InChIキー |
YDVARACJVYZWSP-UHFFFAOYSA-N |
正規SMILES |
C1=CONC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


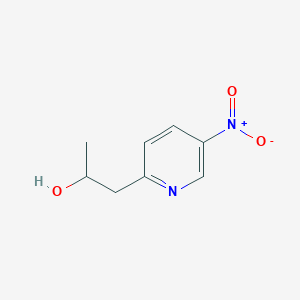
![6-Chloro-8-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13559321.png)

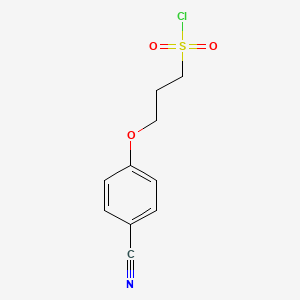

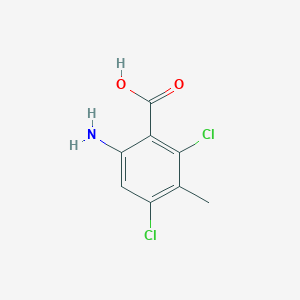
![Methyl 2-(chloromethyl)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13559358.png)
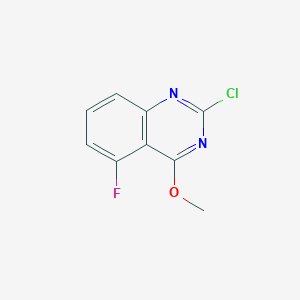
![2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrobromide](/img/structure/B13559373.png)
